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Cat. No.: B2821830 Get Quote

Introduction: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays

a crucial role in the signaling pathways of key cytokines involved in inflammation and

autoimmune diseases, such as interleukin-23 (IL-23), IL-12, and Type I interferons.[1] As such,

TYK2 has emerged as a significant therapeutic target. Selective inhibition of TYK2 over other

JAK family members (JAK1, JAK2, and JAK3) is critical to minimize off-target effects and

improve the safety profile of these therapies.[2][3]

This guide provides a comparative overview of the kinome profile of a selective TYK2 inhibitor.

As there is no publicly available kinome profiling data for a compound specifically named

"Tyk2-IN-8," this document will use Deucravacitinib as a representative, well-characterized,

and clinically approved selective TYK2 inhibitor. Deucravacitinib employs a unique allosteric

mechanism, binding to the regulatory pseudokinase (JH2) domain of TYK2, which confers high

selectivity over other JAKs that are inhibited via their highly conserved ATP-binding site in the

catalytic (JH1) domain.[3][4] We will compare its selectivity profile against that of Tofacitinib, a

pan-JAK inhibitor that targets the ATP-binding site.

Comparative Kinase Selectivity: Deucravacitinib vs.
Tofacitinib
The following table summarizes the inhibitory activity (IC50) of Deucravacitinib and Tofacitinib

against TYK2 and other JAK family kinases in whole blood assays, demonstrating the superior

selectivity of Deucravacitinib.
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Kinase Target
Deucravacitinib
(IC50, nM)

Tofacitinib (IC50,
nM)

Fold Selectivity
(Deucravacitinib
vs. Tofacitinib for
non-TYK2 JAKs)

TYK2

Data not directly

provided in search

results

>10,000 N/A

JAK1 >10,000 11 >909

JAK2 >10,000 22 >454

JAK3 >10,000 2 >5000

Data derived from in vitro whole blood assays. The IC50 values for Deucravacitinib against

JAK1, JAK2, and JAK3 are significantly higher than its therapeutic concentrations, indicating a

lack of inhibition at clinically relevant doses.[3][4][5] At clinically relevant exposures,

Deucravacitinib plasma concentrations are 8- to 17-fold lower than the JAK1/3 IC50 and over

48-fold lower than the JAK2/2 IC50.[4][5] In contrast, Tofacitinib inhibits JAK1, JAK2, and JAK3

at therapeutic concentrations but does not inhibit TYK2.[3][4]

Experimental Protocols
The kinome profiling data for kinase inhibitors is often generated using competitive binding

assays. A widely used platform for this purpose is the KINOMEscan™ assay from Eurofins

DiscoverX.

KINOMEscan™ Competition Binding Assay Protocol
This method quantifies the binding of a test compound to a panel of kinases by measuring its

ability to compete with an immobilized, active-site directed ligand.

Kinase Reagent Preparation: A large panel of human kinases, each tagged with a unique

DNA identifier, is prepared.

Ligand Immobilization: A broad-spectrum kinase inhibitor is covalently attached to a solid

support (e.g., beads).
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Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and

the test compound (e.g., Deucravacitinib) at a fixed concentration (e.g., 1 µM). If the test

compound binds to the kinase, it will prevent the kinase from binding to the immobilized

ligand.

Separation: The beads are washed to remove any unbound kinase. The kinases that remain

bound to the beads are those that did not interact with the test compound.

Quantification: The amount of each kinase bound to the beads is quantified by measuring the

amount of its corresponding DNA tag using quantitative PCR (qPCR).

Data Analysis: The results are typically expressed as a percent of control (%Ctrl), where the

control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl

value indicates a stronger interaction between the test compound and the kinase. The data

can also be used to determine the dissociation constant (Kd) for specific interactions by

running the assay with a range of test compound concentrations.

Visualizations
TYK2 Signaling Pathway
The diagram below illustrates the central role of TYK2 in mediating signals for key cytokines.

Upon cytokine binding, TYK2, in partnership with another JAK family member, is activated and

phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, leading to the

transcription of target genes involved in the immune response.
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Caption: TYK2 Signaling Pathway and Point of Inhibition.

KINOMEscan™ Experimental Workflow
This diagram outlines the key steps in the KINOMEscan™ assay for determining kinase

inhibitor selectivity.
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Caption: KINOMEscan™ Experimental Workflow.

Comparative Selectivity of TYK2 vs. Pan-JAK Inhibitors
This diagram illustrates the difference in targeting strategy between a selective allosteric TYK2

inhibitor and a pan-JAK inhibitor.
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Caption: Selective vs. Broad JAK Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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